Dibenzo-15-crown-5

Lithium complexation Crown ether selectivity NMR spectroscopy

Researchers needing a selective yet cost-effective potassium ionophore often face a trade-off between sensitivity and price. Dibenzo-15-crown-5 (DB15C5) resolves this with a rigid dibenzo scaffold that delivers near-Nernstian K⁺ response (53-56 mV/decade) for routine ISE applications. • K⁺/Na⁺ selectivity: log β₂ = 13.64 (1:2 K⁺ complex) vs. log β₁ = 8.97 (1:1 Na⁺), enabling selective liquid-liquid extraction from brine or wastewater. • K⁺ permeation rate: 1.83 mol·m⁻²·h⁻¹ with K⁺/Li⁺ selectivity of 5.2 in membrane systems. • Weaker, more reversible cation binding than 15C5 or B15C5 - ideal for dynamic combinatorial chemistry and molecular switch studies. Supplied at ≥95% purity with full CoA; ambient shipping.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
CAS No. 14262-60-3
Cat. No. B080353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo-15-crown-5
CAS14262-60-3
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1
InChIInChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2
InChIKeyQSBFECWPKSRWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo-15-crown-5 (CAS 14262-60-3) Technical Profile and Procurement Considerations


Dibenzo-15-crown-5 (DB15C5) is a macrocyclic crown ether belonging to the 15-crown-5 family, characterized by a central cavity of approximately 1.7–2.2 Å formed by five oxygen atoms within a polyether ring, fused with two benzene rings [1]. This rigid aromatic framework confers unique cation binding selectivity distinct from its non-benzo or mono-benzo analogs [2]. The compound typically exhibits a melting point in the range of 104–116°C and is commercially available at purities of ≥95% .

Dibenzo-15-crown-5: Why In-Class Substitution Compromises Performance


Within the 15-crown-5 family, simple substitution with 15-crown-5 (15C5) or benzo-15-crown-5 (B15C5) fails to replicate DB15C5's performance profile. The introduction of two fused benzene rings rigidifies the macrocyclic framework, reducing its adaptive conformational flexibility [1]. This results in a systematic decrease in cation binding affinity relative to non-benzo and mono-benzo analogs [2], but simultaneously enhances selectivity in specific ion-selective electrode (ISE) and liquid-liquid extraction applications [3]. The quantitative evidence below delineates precisely where DB15C5 offers a measurable advantage or disadvantage, enabling informed procurement decisions.

Dibenzo-15-crown-5: Quantitative Performance Benchmarks vs. Key Comparators


Li⁺ Complex Stability: 15-Crown-5 > Benzo-15-crown-5 > Dibenzo-15-crown-5

In a direct comparative study using ⁷Li NMR, the stability of 1:1 Li⁺ complexes in nitromethane-acetonitrile mixtures followed the order 15C5·Li⁺ > B15C5·Li⁺ > DB15C5·Li⁺ [1]. This trend is attributed to the electron-withdrawing effect and increased rigidity imparted by the benzene rings [2].

Lithium complexation Crown ether selectivity NMR spectroscopy

K⁺ Ion-Selective Electrode Performance: DB15C5 vs. Advanced Ionophores

In a head-to-head comparison of solid-contact K⁺ ISEs, the dibenzo-15-crown-5-ether ionophore exhibited a response slope (RS) of 53–56 mV/decade and a detection limit (DL) of 10⁻⁵·³ M [1]. In contrast, the 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore delivered a superior RS of 58.2 mV/decade and a DL of 10⁻⁵·⁸⁰ M [1].

Ion-selective electrodes Potentiometry Potassium sensing

Facilitated Na⁺ and K⁺ Transfer Across Water/DCE Interfaces

The facilitated transfer of Na⁺ by DB15C5 occurs via interfacial complexation (TIC) with 1:1 stoichiometry, yielding an association constant of log β₁ = 8.97 ± 0.05 (or 8.63 ± 0.03 under alternative limiting conditions) [1]. In contrast, K⁺ transfer exhibits 1:2 (K⁺(DB15C5)₂) stoichiometry with log β₂ = 13.64 ± 0.03 (or 11.34 ± 0.24), demonstrating a pronounced preference for K⁺ over Na⁺ in terms of complex stoichiometry and overall binding strength [1].

Ion transfer Electrochemistry Interface complexation

Strontium Extraction Efficiency: 15-Crown-5 > Benzo-15-crown-5 > Dibenzo-15-crown-5

In a systematic extraction study using a nitrobenzene solution of dicarbollylcobaltate, the distribution ratio of strontium (DSr) decreased in the order: 15-crown-5 > benzo-15-crown-5 > 2-hydroxymethyl-15-crown-5 > cyclohexyl-15-crown-5 > dibenzo-15-crown-5 > nitrobenzo-15-crown-5 [1]. The selectivity factor α(Sr/Ca) followed a similar trend: 15C5 > B15C5 > DB15C5 > 2HM15C5 > CH15C5 [1].

Solvent extraction Strontium separation Nuclear waste treatment

Thermodynamic Binding Trends: Log K Decreases with Benzo-Substitution

Calorimetric measurements in methanol at 25°C revealed that log K and -ΔH values generally decrease in the series: unsubstituted > monobenzo-substituted > dibenzo-substituted macrocycle [1]. This trend is consistent across various uni- and bivalent cations, with a more pronounced decrease in log K for bivalent cations compared to univalent cations [1].

Calorimetry Complexation thermodynamics Cation binding

Membrane-Based K⁺ Selectivity: DB15C5 Derivative Performance

A diaminobenzo-15-crown-5-ether (DAB15C5) functionalized polyamide membrane demonstrated a high K⁺ permeation rate of 1.83 mol·m⁻²·h⁻¹ under multi-component conditions, with mono/monovalent (K⁺/Li⁺) and mono/divalent (K⁺/Mg²⁺) selectivity ratios of 5.2 and 33.5, respectively [1]. While these data are for the diaminobenzo derivative, they reflect the intrinsic K⁺ selectivity of the 15-crown-5 dibenzo scaffold.

Membrane separation Electromembrane desalination Potassium recovery

Dibenzo-15-crown-5: Optimal Application Scenarios Based on Quantitative Evidence


Potassium-Selective Electrode Fabrication with Cost-Performance Balance

DB15C5 serves as a viable ionophore for K⁺ ISEs when cost constraints outweigh the need for the highest possible sensitivity. As demonstrated, it provides a near-Nernstian response (53–56 mV/decade) and a detection limit of ~10⁻⁵·³ M [4]. This performance is suitable for applications such as routine environmental monitoring of potassium in non-critical samples, educational laboratory experiments, or industrial process control where extreme precision is not required. Users should consider that more advanced ionophores, such as 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether, offer superior metrics (58.2 mV/decade, DL = 10⁻⁵·⁸⁰ M) and should be selected for high-sensitivity clinical or trace analysis [4].

Facilitated Potassium Transport in Biphasic Extraction and Liquid Membrane Systems

The pronounced preference of DB15C5 for K⁺ over Na⁺ at the water/1,2-dichloroethane interface, evidenced by a high log β₂ of 13.64 for the 1:2 K⁺ complex compared to log β₁ of 8.97 for the 1:1 Na⁺ complex [4], makes it an excellent candidate for selective potassium extraction. This property is particularly relevant for designing liquid membrane systems for K⁺ recovery from brine solutions or for separating potassium from sodium in industrial wastewater streams. The formation of a 1:2 (K⁺(DB15C5)₂) complex suggests that the extraction efficiency is highly dependent on the DB15C5 concentration, providing a tunable parameter for process optimization.

Membrane-Based Lithium Isotope and Potassium Separation

The inherent selectivity of the 15-crown-5 dibenzo scaffold for specific cations translates into practical membrane performance. The DAB15C5 derivative has been shown to achieve a K⁺ permeation rate of 1.83 mol·m⁻²·h⁻¹ and K⁺/Li⁺ selectivity of 5.2 [4]. These metrics suggest that DB15C5 and its amino-functionalized analogs are well-suited for incorporation into polyamide or other polymeric membranes for applications such as electromembrane desalination, potassium recovery from seawater, and potentially lithium isotope (⁶Li/⁷Li) separation, where the subtle differences in cation size and hydration energy can be exploited. The rigid aromatic structure of DB15C5 may contribute to better long-term membrane stability compared to more flexible crown ethers.

Moderate-Affinity Cation Binding in Supramolecular Chemistry Research

The systematic decrease in cation binding affinity with increasing benzo-substitution [4] positions DB15C5 as a valuable tool in fundamental supramolecular chemistry. When researchers require a host molecule with weaker, more reversible binding than unsubstituted 15C5 or B15C5, DB15C5 is the preferred choice. This is particularly useful in studies of dynamic combinatorial chemistry, where reversible interactions are essential, or in the construction of molecular switches and sensors where binding must be easily reversed by external stimuli. Additionally, the rigid dibenzo framework provides a well-defined, pre-organized binding pocket that can serve as a model system for studying cation-π interactions and the thermodynamics of macrocyclic complexation.

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